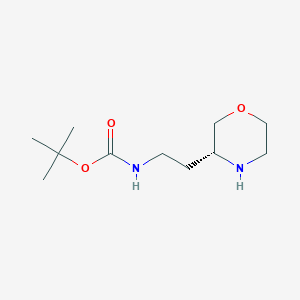
3-Methoxyacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyacridin-9-amine is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₂N₂O. It is a derivative of acridine, a compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. The presence of a methoxy group at the third position and an amine group at the ninth position on the acridine ring structure gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyacridin-9-amine typically involves the reaction of 3-methoxyaniline with acridine derivatives under specific conditions. One common method includes the use of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and amine groups on the acridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered functional groups .
Applications De Recherche Scientifique
3-Methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for studying DNA interactions and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Methoxyacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also interacts with various enzymes and proteins, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacrine: An acridine derivative used as an antimalarial and antimicrobial agent.
Quinacrine Mustard: A derivative of quinacrine with similar biological activities.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research .
Uniqueness
3-Methoxyacridin-9-amine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its ability to interact with DNA and proteins, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
23045-26-3 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3,(H2,15,16) |
Clé InChI |
YTPUVEOOMWZXBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


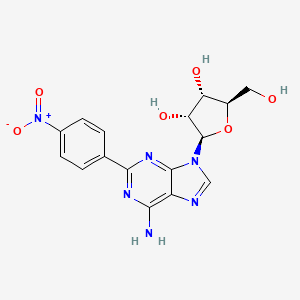
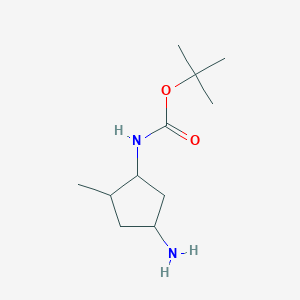

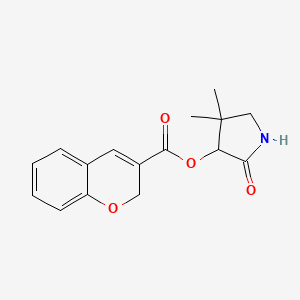
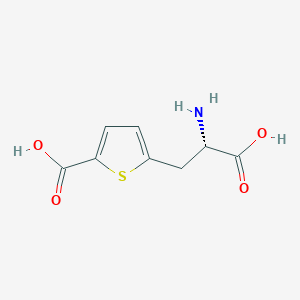
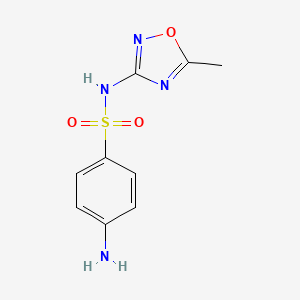


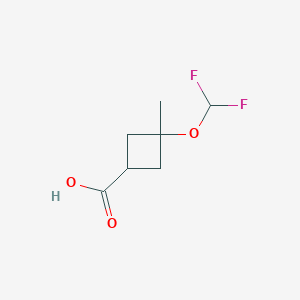
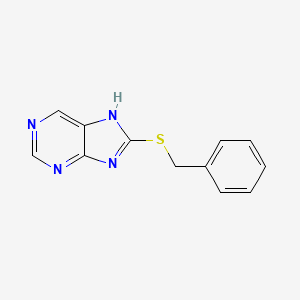
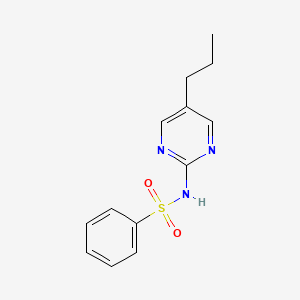
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
